Trans-1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid

Description

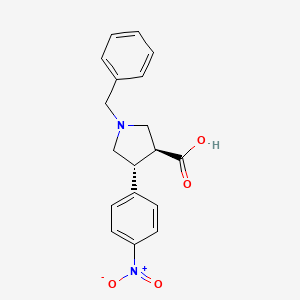

Trans-1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid (CAS: 885958-95-2) is a pyrrolidine-based small molecule characterized by a benzyl group at the 1-position, a 4-nitrophenyl substituent at the 4-position, and a carboxylic acid moiety at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₈H₁₈N₂O₄, with a molecular weight of 326.35 g/mol. This compound is primarily utilized in medicinal chemistry as a building block for drug discovery, particularly in the synthesis of enzyme inhibitors or receptor modulators .

Properties

Molecular Formula |

C18H18N2O4 |

|---|---|

Molecular Weight |

326.3 g/mol |

IUPAC Name |

(3S,4R)-1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid |

InChI |

InChI=1S/C18H18N2O4/c21-18(22)17-12-19(10-13-4-2-1-3-5-13)11-16(17)14-6-8-15(9-7-14)20(23)24/h1-9,16-17H,10-12H2,(H,21,22)/t16-,17+/m0/s1 |

InChI Key |

ZDZWKJQDJXYMGU-DLBZAZTESA-N |

Isomeric SMILES |

C1[C@H]([C@@H](CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)[N+](=O)[O-] |

Canonical SMILES |

C1C(C(CN1CC2=CC=CC=C2)C(=O)O)C3=CC=C(C=C3)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed through cyclization reactions involving suitable precursors. For example, the reaction between an amine and a carbonyl compound can lead to the formation of the pyrrolidine ring.

Introduction of Substituents: The benzyl and nitrophenyl groups can be introduced through nucleophilic substitution reactions. The carboxylic acid group can be introduced through oxidation reactions.

Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Trans-1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: Nucleophilic substitution reactions can replace the benzyl or nitrophenyl groups with other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amino derivative, while oxidation of the carboxylic acid group can yield corresponding oxides.

Scientific Research Applications

Trans-1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound’s biological activity is of interest in the study of enzyme inhibition and receptor binding.

Medicine: Potential therapeutic applications include the development of drugs targeting specific biological pathways.

Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of trans-1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitrophenyl group can enhance binding affinity through π-π interactions, while the carboxylic acid group can form hydrogen bonds with target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural analogs of trans-1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid differ in the substituents at the 4-position of the pyrrolidine ring. These variations significantly affect physicochemical properties, synthetic accessibility, and biological activity. Below is a detailed comparison:

Substituent Effects on Physicochemical Properties

Biological Activity

Trans-1-benzyl-4-(4-nitrophenyl)pyrrolidine-3-carboxylic acid is a compound of significant interest in pharmacology and medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

This compound has the molecular formula C17H18N2O2 and a CAS number of 154205-80-8. The compound features a pyrrolidine ring, a benzyl group, and a nitrophenyl substituent, which contribute to its chemical reactivity and biological interactions. The presence of both nitro and carboxylic acid functionalities allows for diverse synthetic pathways and potential therapeutic applications.

Biological Activity

Research into the biological activity of this compound has primarily focused on its interactions with various biological targets, including enzymes and receptors. Key findings include:

1. Enzyme Inhibition

Studies have shown that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it has been evaluated for its inhibitory effects on proteolytic enzymes, which are crucial in various physiological processes.

2. Receptor Binding

Molecular docking studies indicate that this compound exhibits binding affinity to several receptors, suggesting potential roles in modulating receptor-mediated pathways. This interaction is critical for understanding its pharmacodynamics.

3. Antimicrobial Activity

Preliminary studies have indicated that certain derivatives of pyrrolidine compounds exhibit antibacterial properties. While specific data on this compound is limited, related pyrrolidine derivatives have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Case Studies

Several case studies highlight the potential applications of this compound:

Study 1: Antimicrobial Evaluation

In vitro assays were conducted to evaluate the antimicrobial activity of related pyrrolidine derivatives. The results demonstrated significant antibacterial activity against common pathogens, suggesting that this compound could be explored further for its potential as an antimicrobial agent.

Study 2: Molecular Docking Analysis

A comprehensive molecular docking analysis was performed to assess the binding affinities of this compound with various receptors. The study revealed strong interactions with target proteins, indicating its potential as a lead compound for drug development targeting specific diseases.

Comparison with Related Compounds

The following table summarizes the structural similarities and unique features of this compound compared to related compounds:

| Compound Name | CAS Number | Unique Features |

|---|---|---|

| Trans-1-benzyl-4-(4-fluorophenyl)pyrrolidine-3-carboxylic acid | 80909-49-5 | Fluorine substituent may enhance bioactivity |

| Trans-DL-beta-Pro-4-(4-nitrophenyl)-OH hydrochloride | 1049734-02-2 | Hydrochloride salt form provides different solubility |

| Trans-DL-beta-Pro-4-(2-methoxyphenyl)-OH | 154205-78-4 | Methoxy group alters electronic properties |

The distinct combination of functional groups in this compound may confer unique biological activities not fully explored in related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.